Ipamorelin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

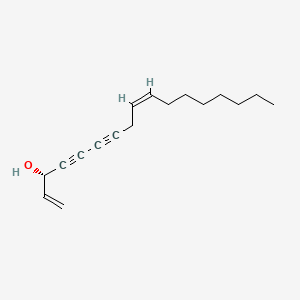

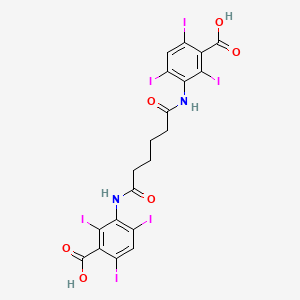

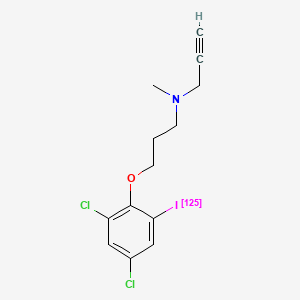

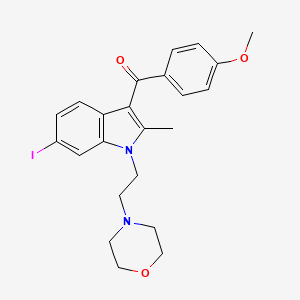

Ipamorelin es un pentapéptido sintético que funciona como un agonista selectivo del receptor de la grelina/secretagogo de la hormona del crecimiento. Es conocido por su capacidad para estimular la liberación de la hormona del crecimiento desde la glándula pituitaria sin afectar significativamente a otras hormonas como el cortisol .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Investigado por su papel en la estimulación de la liberación de la hormona del crecimiento y sus efectos sobre el crecimiento celular y el metabolismo.

Industria: Utilizado en el desarrollo de fármacos y suplementos para mejorar el rendimiento.

Mecanismo De Acción

Ipamorelin ejerce sus efectos al unirse a los receptores de la grelina en el cerebro, específicamente al receptor de la secretagogo de la hormona del crecimiento (GHS-R1a). Esta unión activa las células liberadoras de la hormona del crecimiento en la glándula pituitaria, lo que lleva a la liberación de la hormona del crecimiento . A diferencia de otros secretagogos de la hormona del crecimiento, this compound no afecta significativamente los niveles de cortisol o de la hormona adrenocorticotrópica (ACTH), lo que lo convierte en una opción más selectiva y controlada para la estimulación de la hormona del crecimiento .

Análisis Bioquímico

Biochemical Properties

Ipamorelin, like other GHRPs, stimulates the production and release of growth hormone, which plays a crucial role in regulating various physiological processes in the body . This compound specifically targets the ghrelin receptor, promoting the release of growth hormone without affecting cortisol levels .

Cellular Effects

This compound influences cell function by modulating growth hormone levels. This modulation can help alleviate symptoms of metabolic disorders such as insulin resistance and abnormal lipid profiles, contributing to overall health and well-being .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ghrelin receptor. This binding interaction stimulates the production and release of growth hormone from the pituitary gland .

Metabolic Pathways

This compound is involved in the growth hormone release pathway, where it interacts with the ghrelin receptor to stimulate the production and release of growth hormone .

Métodos De Preparación

Ipamorelin se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos utilizados en la síntesis de this compound incluyen Aib (ácido α-aminoisobutirico), His (histidina), D-2-Nal (D-2-naftilalanina), D-Phe (D-fenilalanina) y Lys (lisina) . El producto final se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Ipamorelin experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en el residuo de histidina, lo que lleva a la formación de oxo-histidina.

Reducción: Las reacciones de reducción son menos comunes para this compound, pero pueden implicar la reducción de los puentes disulfuro si están presentes.

Sustitución: Las reacciones de sustitución pueden ocurrir en las cadenas laterales de los aminoácidos, particularmente en el residuo de lisina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT).

Comparación Con Compuestos Similares

Ipamorelin se compara a menudo con otros secretagogos de la hormona del crecimiento como:

Tesamorelin: Un análogo estabilizado de la GHRH, utilizado principalmente para tratar la lipodistrofia asociada al VIH.

MK-677: Un compuesto no peptídico que imita la grelina y tiene una vida media más larga en comparación con this compound. This compound es único en su alta selectividad para la liberación de la hormona del crecimiento sin afectar significativamente otras hormonas, lo que lo convierte en una opción preferida para aplicaciones terapéuticas específicas.

Propiedades

Número CAS |

170851-70-4 |

|---|---|

Fórmula molecular |

C38H49N9O5 |

Peso molecular |

711.9 g/mol |

Nombre IUPAC |

6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |

Clave InChI |

NEHWBYHLYZGBNO-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

SMILES isomérico |

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |

SMILES canónico |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

Apariencia |

Solid powder |

Densidad |

1.3±0.1 g/cm3 |

| 170851-70-4 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XXXFK |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)